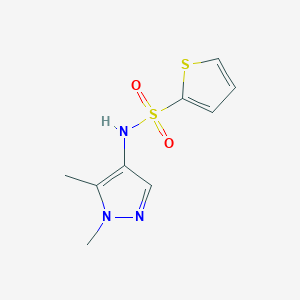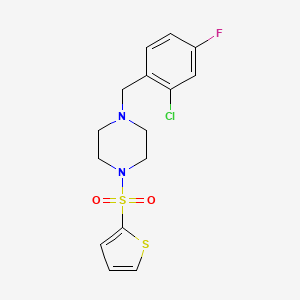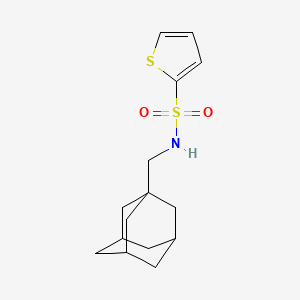![molecular formula C14H11ClFN3O2S2 B4367345 N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367345.png)
N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide
描述
N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that regulates the movement of ions across cell membranes, and mutations in the CFTR gene can lead to cystic fibrosis (CF), a life-threatening genetic disorder. CFTRinh-172 has been extensively studied for its potential as a therapeutic agent for CF, as well as for its use as a research tool to study CFTR function.
作用机制
N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide binds to a specific site on the CFTR protein, known as the regulatory domain, and inhibits its function as a chloride channel. The exact mechanism of inhibition is not fully understood, but it is thought to involve a conformational change in the protein that prevents the movement of chloride ions across the cell membrane.
Biochemical and Physiological Effects:
N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting CFTR function, it has been shown to reduce inflammation and mucus production in the lungs of CF patients, and to improve lung function in animal models of CF. N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide has also been shown to have anti-inflammatory effects in other disease models, including acute lung injury and inflammatory bowel disease.
实验室实验的优点和局限性
N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide has several advantages as a research tool, including its specificity for CFTR and its ability to inhibit channel function in a dose-dependent manner. However, it also has some limitations, including its relatively low potency and the potential for off-target effects. Additionally, N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide has been shown to have variable effects on different CFTR mutations, and may not be effective for all patients with CF.
未来方向
There are several future directions for research on N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide. One area of focus is the development of more potent and selective CFTR inhibitors, which could be used as potential therapies for CF. Another area of interest is the investigation of the anti-inflammatory effects of N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide, and its potential use in other inflammatory diseases. Finally, there is ongoing research on the mechanisms of CFTR inhibition by N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide, which could lead to a better understanding of CFTR function and regulation.
科学研究应用
N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide has been widely used as a research tool to study the function of CFTR and its role in CF. It has been shown to inhibit CFTR-mediated chloride transport in a dose-dependent manner, and has been used to investigate the mechanisms of CFTR regulation and the effects of CFTR mutations on channel function. N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide has also been used to study the effects of other drugs on CFTR function, and to develop new CF therapies.
属性
IUPAC Name |
N-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O2S2/c15-13-6-11(16)4-3-10(13)8-19-9-12(7-17-19)18-23(20,21)14-2-1-5-22-14/h1-7,9,18H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAFWYKZQLGSSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4367276.png)
![1-(3,4-dichlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4367278.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4367289.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4367291.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4367299.png)
![N-{1-ethyl-3-[(isobutylamino)carbonyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4367303.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4367306.png)
![1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4367311.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367319.png)



![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4367340.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-thiophenesulfonamide](/img/structure/B4367341.png)